2-[(2,3-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class, characterized by a fused heterocyclic core. Its structure includes a 2,3-dimethylphenylamino group at position 2, a phenyl group at position 4, and a methyl substituent at position 6. The presence of aromatic and alkyl substituents suggests a balance between lipophilicity and steric bulk, which may influence its physicochemical and pharmacokinetic properties.
Properties
CAS No. |
777867-90-0 |
|---|---|
Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)-8-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O/c1-13-8-7-11-17(15(13)3)23-20-24-19(16-9-5-4-6-10-16)26-18(27)12-14(2)22-21(26)25-20/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
BTCNKKAUUNSGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4)C |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethylaniline with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the pyrimido[1,2-a][1,3,5]triazin-6-one core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The preparation often begins with the condensation of appropriate amino and carbonyl compounds followed by cyclization to form the triazine structure. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.
Antitumor Activity
One of the most promising applications of this compound is its potential as an anticancer agent . Research has shown that derivatives of pyrimidotriazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[(2,3-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one have been tested against human breast cancer (MCF-7) and liver carcinoma (HepG2) cells with notable efficacy .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties . Specific derivatives have shown potential as inhibitors for enzymes involved in metabolic disorders such as diabetes and Alzheimer’s disease. For example, certain synthesized sulfonamides containing similar structural motifs were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science . Its unique chemical structure allows for the development of new materials with specific electronic or optical properties. Research into polymer composites incorporating this compound suggests improvements in thermal stability and mechanical strength .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidotriazine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This indicates a strong potential for further development as an anticancer therapeutic .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition properties, several derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results showed that modifications at specific positions on the triazine ring significantly enhanced inhibitory activity compared to the parent compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences between the target compound and its closest analogs:
Key Observations:
Position 4 Modifications: The 4-fluorophenyl analog () introduces a strong electron-withdrawing group, which may enhance binding affinity in hydrophobic pockets or improve metabolic stability compared to the target’s unsubstituted phenyl group .
Position 2 Variations: Replacing the 2,3-dimethylphenylamino group with 3-methylphenylamino () reduces steric bulk and alters electronic effects, which could impact interactions with target proteins or enzymes . The 4-methylphenylamino substituent () shifts the methyl group to the para position, possibly enhancing π-stacking interactions in planar binding sites .
Biological Implications :
- While activity data are unavailable in the provided evidence, structural trends align with medicinal chemistry principles. For instance, fluorinated aromatic rings (as in ) are common in drug design to modulate bioavailability and resistance profiles. Similarly, methoxy groups () are frequently used to fine-tune solubility .
Biological Activity
The compound 2-[(2,3-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is part of a class of pyrimidine derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine ring fused with a triazine moiety and substituted with dimethylphenyl and phenyl groups.
Biological Activity Overview
Research indicates that compounds containing pyrimidine and triazine structures exhibit a variety of biological activities including:
- Anticonvulsant Activity : Several studies have shown that derivatives of pyrimidine can modulate neurotransmitter systems, particularly GABAergic pathways. For instance, modifications in the molecular structure can enhance binding to GABA receptors, leading to anticonvulsant effects similar to established drugs like phenytoin and carbamazepine .
- Antitumor Activity : Pyrimidine derivatives have been reported to possess antitumor properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The specific compound has shown promise in preliminary studies as a potential anticancer agent .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Pyrimidines have been documented to exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infections .
The biological activities of this compound are likely mediated through several mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to enhance GABA receptor activity, which could explain their anticonvulsant effects. This interaction may involve binding at specific sites on the receptor complex .
- Inhibition of Metabolic Enzymes : Some studies suggest that pyrimidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft .
- DNA Interaction : The compound's ability to intercalate with DNA or inhibit topoisomerases could contribute to its antitumor effects by disrupting cancer cell proliferation .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Anticonvulsant Study : A study evaluated various triazole derivatives for their efficacy against seizures induced by pentylenetetrazol (PTZ). Compounds similar to the target compound demonstrated significant protective effects with median effective doses (ED50) comparable to established anticonvulsants .
- Antitumor Activity : In vitro studies on pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited an IC50 value indicating potent activity against breast cancer cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
